2,2-Bis(ethylthio)acetaldehyde

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as α-(phenylthio)ketones from bis(phenylthio)carbanions and carbonyl compounds, demonstrates the potential methods for synthesizing derivatives of 2,2-bis(ethylthio)acetaldehyde. These methods involve reactions with aldehydes and ketones to give α-hydroxybis(phenylthio)acetals, which can then undergo further reactions to yield simple ketones or α-(phenylthio) ketones with specific reagents like trifluoroacetic acid and toluene-p-sulphonic acid (Blatcher & Warren, 1979).

Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis :

- O-[2,2-bis(alkylthio)ethyl]glycoaldehydes have shown potential as catalysts for synthesizing various tert-butylthio compounds (Aparicio, Benitez, & González, 1983).

- 2,2-bis[(trifluoromethyl)thio]acetaldehyde, a stable enol with a strong tautomeric shift, has been synthesized for use in various reactions (Kolasa & Lieb, 1998).

- Solid silica chloride acts as an efficient catalyst for preparing diacetals of 2,2-bis-(hydroxymethyl)-1,3-propanediol from various substrates and their transthioacetalization reactions (Firouzabadi, Iranpoor, & Hazarkhani, 2002).

Preparation of Specific Compounds :

- Thiodiglycolaldehyde bis(di-isopropyl acetal) and bis(di-isopropyl acetal) are oxidized to thioacetals, useful for synthesizing various thiols and thiols (Aparicio, Benitez, & González, 1982).

- Chemoenzymatic preparation of asymmetrized tris(hydroxymethyl)methane and bis(hydroxymethyl)acetaldehyde as versatile chiral building blocks, useful in organic synthesis and catalysis (Guanti, Banfi, & Narisano, 1992).

Chemical Reactions and Properties :

- Ring-opening of carbonic and stannylene acetals produces substituted diether diols, with potential applications in organic synthesis and catalysis (Martínez-Bernhardt et al., 1998).

- The single-site olefin metathesis catalyst (SiO)2Mo(O)2) catalyzes the oxidation of 2-butenes to acetaldehyde with molecular oxygen (Le Quéméner et al., 2018).

Medicinal and Biological Research :

- Acetaldehyde-mediated carcinogenesis in squamous epithelium involves DNA adducts and DNA repair pathways, indicating a link with alcohol consumption and the risk of squamous cell carcinomas in the upper aerodigestive tract (Mizumoto et al., 2017).

Food and Beverage Industry :

- Acetaldehyde levels in foods and beverages have been quantitatively analyzed, ranging from low to high concentrations depending on the type of food or beverage (Miyake & Shibamoto, 1993).

Safety And Hazards

2,2-Bis(ethylthio)acetaldehyde is not classified as a hazardous compound5. However, like all chemicals, it should be handled with appropriate safety measures to prevent any potential harm.

Zukünftige Richtungen

The future directions of research involving 2,2-Bis(ethylthio)acetaldehyde are not explicitly mentioned in the search results. However, given its chemical properties and reactivity, it could potentially be used in various chemical reactions and syntheses2.

Eigenschaften

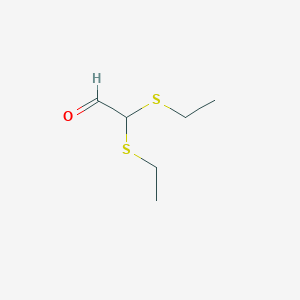

IUPAC Name |

2,2-bis(ethylsulfanyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS2/c1-3-8-6(5-7)9-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIHIZJTNUIXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C=O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483172 | |

| Record name | 2,2-Bis(ethylthio)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis(ethylthio)acetaldehyde | |

CAS RN |

42919-45-9 | |

| Record name | 2,2-Bis(ethylthio)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

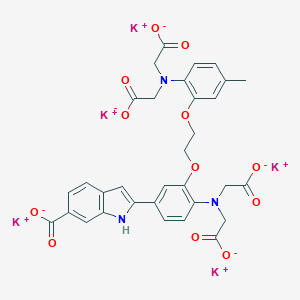

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)